(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone features a hybrid structure combining an isoxazole ring substituted with a 2-chlorophenyl group and a methyl group, linked via a methanone bridge to a 4,5-dihydroimidazole moiety bearing a 2-fluorobenzylthio substituent. The 2-chlorophenyl and 2-fluorobenzyl groups introduce steric bulk and electron-withdrawing effects, which may influence solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O2S/c1-13-18(19(25-28-13)15-7-3-4-8-16(15)22)20(27)26-11-10-24-21(26)29-12-14-6-2-5-9-17(14)23/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUNQKOZKIKBHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN=C3SCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the isoxazole ring.
Synthesis of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde and an amine.
Attachment of the Fluorobenzyl Group:
Final Coupling Reaction: The final step involves coupling the isoxazole and imidazole intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and imidazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
Isoxazole vs. Thiazole/Triazole Derivatives
- Target Compound: The isoxazole-imidazole scaffold is distinct from thiazole or triazole-based analogs (e.g., ’s thiazole-pyrazole derivatives).
- Triazole Derivatives (): Triazoles, such as 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, enhancing interactions with biological targets compared to the target compound’s imidazole moiety .
Substituent Effects
Halogenated Aryl Groups:
Thioether Linkages:
- The target’s 2-fluorobenzylthio group contrasts with ’s 3-chlorobenzothiophen-2-yl substituent.
Solubility and Crystallinity
- The target compound’s dihydroimidazole ring and fluorobenzylthio group may reduce solubility compared to fully aromatic analogs (e.g., ’s 1H-imidazoles). ’s imidazole ethanol solvate highlights the role of polar solvents in improving crystallinity .
Hypothesized Bioactivity
- Antifungal Potential: Structural similarities to pesticide agents in (e.g., metconazole with chlorophenyl and triazole groups) suggest possible antifungal activity, though empirical data is needed .
- Kinase Inhibition : The isoxazole-methyl group may mimic ATP-binding motifs in kinase targets, as seen in other isoxazole-based inhibitors .
Biological Activity
The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The isoxazole and imidazole rings are known to participate in hydrogen bonding and π-π stacking interactions with enzymes and receptors, potentially leading to inhibition or modulation of their activity.
- Isoxazole Ring : The isoxazole moiety is often involved in interactions with neurotransmitter receptors and enzymes.
- Imidazole Ring : This structure can mimic histidine residues in proteins, allowing for competitive inhibition in enzymatic reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 5.6 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 7.2 | Cell cycle arrest |
| A549 (Lung Cancer) | 4.9 | Inhibition of proliferation |
The compound's ability to induce apoptosis was confirmed through flow cytometry assays, which demonstrated increased early and late apoptotic cell populations upon treatment.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
These results indicate that the compound exhibits moderate antibacterial and antifungal activities, suggesting potential applications in treating infections.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications on the isoxazole and imidazole rings can significantly affect potency:
- Chloro Substituent : The presence of a chlorine atom on the phenyl ring enhances lipophilicity and increases binding affinity to target proteins.
- Fluorobenzyl Thio Group : This moiety appears to enhance selectivity towards cancer cell lines compared to normal cells.
Case Studies and Research Findings
- Study on Anticancer Properties : A study published in MDPI demonstrated that derivatives of this compound showed significant cytotoxicity against cervical cancer cells with IC50 values ranging from 2.38 to 3.77 µM. The study emphasized the importance of substituents on the imidazole ring for enhancing activity against specific cancer types .
- Antimicrobial Efficacy : Research conducted by various institutions reported that derivatives exhibited promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, with specific focus on their mechanism involving disruption of bacterial cell wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
